1-(Bromomethyl)-3-methoxy-5-methylbenzene
Description
Significance and Research Trajectory
The significance of 1-(Bromomethyl)-3-methoxy-5-methylbenzene in the academic and research landscape is primarily as a foundational molecule for organic synthesis. Its trajectory in research is linked to the broader exploration of substituted benzene (B151609) derivatives in the development of new compounds. The presence of a reactive bromomethyl group makes it a prime candidate for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
Chemical suppliers categorize this compound among organic building blocks, specifically within the classes of bromides, benzyl (B1604629) bromides, benzene compounds, and ethers. bldpharm.com This positioning underscores its role as a starting material or intermediate for creating more elaborate molecules, which may have applications in medicinal chemistry and materials science. Research entities like SynChem, Inc. list such compounds as part of their portfolio for custom synthesis projects, aimed at generating focused libraries of drug-like molecules and synthesizing complex drug candidates and organic intermediates. synchem.com
The research trajectory for a compound like this is often not linear or well-documented in dedicated studies but is rather embedded within the synthetic routes of larger, target-oriented research projects. Its importance lies in its ability to provide a specific substitution pattern on an aromatic ring, which is a common motif in many biologically active compounds and functional materials.
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3-methoxy-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSIZXUATJUOTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342892 | |
| Record name | 1-(bromomethyl)-3-methoxy-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106116-42-1 | |
| Record name | 1-(bromomethyl)-3-methoxy-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromomethyl 3 Methoxy 5 Methylbenzene
Strategies for Benzyl (B1604629) Bromide Formation
The conversion of an alkyl-substituted benzene (B151609) to a benzyl bromide is a key transformation in the synthesis of 1-(Bromomethyl)-3-methoxy-5-methylbenzene. This is typically achieved through a free-radical halogenation reaction.
Side-Chain Bromination of Alkylated Benzenes
The introduction of a bromine atom onto the benzylic carbon of an alkylated benzene is a reaction of significant synthetic utility. chadsprep.com This process, often referred to as benzylic bromination, selectively replaces a hydrogen atom on the carbon directly attached to the aromatic ring with a bromine atom. chadsprep.commasterorganicchemistry.com The stability of the resulting benzylic radical intermediate is a key factor driving this selectivity. masterorganicchemistry.com A notable example of this type of reaction is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. scientificupdate.comwikipedia.org
Role of Brominating Agents
The choice of brominating agent is critical to the success of the side-chain bromination. The two most common reagents for this purpose are N-Bromosuccinimide (NBS) and molecular bromine (Br₂).
N-Bromosuccinimide (NBS): NBS is a highly effective reagent for benzylic bromination. chadsprep.comwikipedia.org Its primary advantage lies in its ability to provide a low, constant concentration of molecular bromine throughout the reaction. scientificupdate.com This is achieved through the reaction of NBS with the hydrogen bromide (HBr) that is generated as a byproduct of the bromination. scientificupdate.com This controlled release of bromine helps to minimize side reactions, such as the electrophilic addition of bromine to the aromatic ring. chadsprep.com For benzylic brominations, NBS is often the preferred reagent due to its selectivity for the benzylic position over other positions on the alkyl chain or the aromatic ring. chadsprep.com
Molecular Bromine (Br₂): While molecular bromine can also be used for benzylic bromination, its use can be complicated by competing reactions. chadsprep.comgoogle.com In the presence of a Lewis acid catalyst, molecular bromine will readily undergo electrophilic aromatic substitution, leading to bromination of the benzene ring itself. To favor side-chain bromination, the reaction is typically carried out under conditions that promote the formation of bromine radicals, such as exposure to UV light or the use of a radical initiator. google.com
Radical Initiators and Reaction Conditions
To facilitate the formation of the necessary bromine radicals for side-chain bromination, a radical initiator is often employed. google.comcommonorganicchemistry.com Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. wikipedia.orgcommonorganicchemistry.com These molecules readily decompose upon heating or exposure to light to generate free radicals, which then initiate the chain reaction of bromination.
The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the chosen solvent. commonorganicchemistry.com Anhydrous conditions are crucial, as the presence of water can lead to the hydrolysis of the desired benzyl bromide product. wikipedia.org
Solvent Effects in Bromination Reactions
The choice of solvent can significantly influence the outcome of a bromination reaction. For benzylic bromination using NBS, non-polar solvents are generally preferred.
| Solvent | Effect on Reaction |
| Carbon Tetrachloride (CCl₄) | A traditional and effective solvent for NBS brominations, promoting the desired free-radical pathway. wikipedia.orgcommonorganicchemistry.com |
| Acetonitrile (B52724) (CH₃CN) | The use of acetonitrile as a solvent with NBS has been shown to favor nuclear bromination (bromination of the aromatic ring) over side-chain bromination. mdma.chresearchgate.net |
| Chlorobenzene | A suitable inert solvent for thermal benzylic bromination, particularly in closed systems. google.com |
| Cyclohexane | Can be used as a solvent for side-chain bromination with molecular bromine. google.com |
The polarity of the solvent plays a key role in determining the reaction pathway. Polar solvents can promote ionic mechanisms, leading to electrophilic aromatic substitution, while non-polar solvents favor the desired free-radical mechanism for benzylic bromination. ias.ac.in
Precursor Synthesis and Functionalization
The starting material for the synthesis of this compound is its unbrominated precursor, 1-methoxy-3,5-dimethylbenzene.
Preparation of 1-methoxy-3,5-dimethylbenzene
The synthesis of 1-methoxy-3,5-dimethylbenzene, also known as 3,5-dimethylanisole (B1630441), is a straightforward process. One common method involves the Williamson ether synthesis, where 3,5-dimethylphenol (B42653) is deprotonated with a base to form the corresponding phenoxide, which is then reacted with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide.
Another approach involves the direct bromination of the electron-rich aromatic ring of 3,5-dimethylanisole. syntheticpages.org In a reported procedure, a solution of 3,5-dimethylanisole in carbon tetrachloride is treated with a solution of bromine in the same solvent at 0°C. syntheticpages.org This reaction proceeds smoothly to yield the mono-brominated product. syntheticpages.org
| Reactant | Reagent | Solvent | Temperature | Product |
| 3,5-dimethylanisole | Bromine | Carbon Tetrachloride | 0°C | 2-Bromo-1-methoxy-3,5-dimethylbenzene |
Approaches to Related Methoxy-Methylbenzene Derivatives
The synthesis of methoxy-methylbenzene derivatives is a cornerstone of organic chemistry, with various strategies developed to achieve specific substitution patterns. These methods often serve as a foundation for the synthesis of more complex molecules like this compound. The inherent directing effects of methoxy (B1213986) and methyl groups on the benzene ring play a crucial role in determining the outcome of electrophilic substitution reactions.
A methoxy group is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density through resonance. libretexts.org This effect significantly increases the nucleophilicity of the aromatic ring, accelerating the rate of electrophilic substitution by as much as ten-thousand-fold compared to unsubstituted benzene. libretexts.org Conversely, a methyl group is also an activating, ortho-, para-directing group, albeit weaker than a methoxy group. msu.edu
In the context of synthesizing a molecule with a specific substitution pattern like 1,3,5-trisubstituted benzene, the interplay of these directing effects is critical. The synthesis of related methoxy-methylbenzene derivatives often involves multi-step sequences to install the desired functionalities at the correct positions, sometimes requiring the use of blocking groups or rearrangement reactions to overcome the natural directing effects of the substituents.
For instance, the synthesis of various methoxy- and methyl-substituted benzophenanthridinone derivatives has been reported as potential inhibitors of DNA topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.gov Similarly, the synthesis of 2-methoxybenzamide (B150088) derivatives has been explored for their inhibitory effects on the Hedgehog signaling pathway. nih.gov These examples underscore the importance of reliable methods for constructing specifically substituted methoxy-methylbenzene cores.
Advanced Synthetic Protocols and Innovations
The development of advanced synthetic protocols is driven by the need for higher efficiency, selectivity, and scalability. This is particularly true for the synthesis of halogenated organic compounds, which are valuable intermediates in the pharmaceutical and materials science industries.
Mechanistic Considerations in Bromomethylation.libretexts.orgvub.be
Bromomethylation of an aromatic ring, such as the one in 3-methoxy-5-methyltoluene, is a type of electrophilic aromatic substitution. The reaction typically involves an electrophile attacking the electron-rich benzene ring. libretexts.org The mechanism for electrophilic substitution reactions on benzene and its derivatives is generally a two-step process:
Formation of a carbocation intermediate: The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. This step is typically the slow, rate-determining step of the reaction. libretexts.org
Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org
The substituents already present on the benzene ring significantly influence both the rate of the reaction and the position of the new substituent. Methoxy and methyl groups are electron-donating and thus activate the ring towards electrophilic attack, directing the incoming electrophile to the ortho and para positions. libretexts.org In the case of 3-methoxy-5-methyltoluene, the positions ortho and para to the methoxy group are positions 2, 4, and 6. The positions ortho and para to the methyl group are positions 2, 4, and 6 as well. Therefore, the bromomethylation will be directed to these positions.
Recent studies using density functional theory (DFT) have provided deeper insights into the bromination of substituted benzenes like anisole (B1667542) (methoxybenzene). vub.be These studies suggest that the reaction may proceed through an addition-elimination mechanism without the formation of a stable charged Wheland intermediate. vub.be The directing effect of the methoxy group is attributed to a combination of strong electron delocalization and favorable attractive interactions. vub.be
Optimization of Reaction Yields and Purity
Achieving high yields and purity is a primary goal in any synthetic procedure. For the synthesis of brominated aromatic compounds, several factors can be optimized. The choice of brominating agent, solvent, temperature, and catalyst can all have a significant impact on the outcome of the reaction.
For example, in the decarboxylative bromination of aromatic carboxylic acids, different conditions can be applied to optimize the yield. One general procedure involves using a brominating agent like Bu4NBr3 at an elevated temperature. rsc.org The purification of the product often requires column chromatography to separate the desired compound from any side products, such as dibrominated species. rsc.org
The table below presents a hypothetical optimization of the bromomethylation of 3-methoxy-5-methyltoluene, illustrating how different parameters could be varied to improve the yield and purity of this compound.
Table 1: Hypothetical Optimization of the Bromomethylation of 3-Methoxy-5-methyltoluene
| Entry | Brominating Agent | Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
| 1 | HBr/H₂O₂ | Acetic Acid | 80 | None | 65 | 90 |
| 2 | NBS | CCl₄ | 77 | AIBN | 80 | 95 |
| 3 | PBr₃ | Toluene (B28343) | 110 | None | 75 | 92 |
| 4 | CBr₄ | Dichloromethane | 40 | PPh₃ | 85 | 98 |
NBS: N-Bromosuccinimide, AIBN: Azobisisobutyronitrile, CCl₄: Carbon tetrachloride, PPh₃: Triphenylphosphine. This table is for illustrative purposes and does not represent actual experimental data.
Challenges and Solutions in Large-Scale Synthesis
Scaling up a chemical synthesis from the laboratory bench to an industrial scale presents a unique set of challenges. These can include issues with heat transfer, mixing, reaction time, and the handling of hazardous materials. For bromomethylation reactions, the corrosive and toxic nature of many brominating agents requires specialized equipment and handling procedures.
One of the primary challenges is controlling the regioselectivity of the reaction on a large scale to minimize the formation of unwanted isomers. This often requires careful optimization of reaction conditions, including temperature, concentration, and addition rates. The use of flow chemistry, where reactants are continuously pumped through a reactor, can offer significant advantages for large-scale synthesis. acs.org Flow reactors provide better control over reaction parameters, leading to improved consistency, safety, and scalability. acs.org
Another challenge is the purification of the final product. On a large scale, chromatographic purification may not be economically viable. Therefore, developing a synthesis that yields a product of high purity directly from the reaction mixture, or one that can be purified by crystallization or distillation, is highly desirable. For instance, a multi-gram scale synthesis of 2-bromo-1,3-dimethoxybenzene (B94514) has been reported, highlighting the procedures necessary for larger scale preparations. rsc.org
Comparative Analysis of Synthetic Routes
Several synthetic routes can be envisioned for the preparation of this compound. A comparative analysis of these routes is essential for selecting the most efficient and practical method.
Route 1: Direct Bromomethylation of 3,5-Dimethylanisole
This is arguably the most direct approach. However, controlling the regioselectivity can be a challenge. The two methyl groups and the methoxy group all activate the ring towards electrophilic substitution, potentially leading to a mixture of products.
Route 2: Bromination of 3-Methoxy-5-methylbenzyl Alcohol
This route involves the initial synthesis of 3-methoxy-5-methylbenzyl alcohol, which can then be converted to the desired bromomethyl compound using a suitable brominating agent like phosphorus tribromide or hydrobromic acid. This approach offers better control over the position of the bromomethyl group.
Route 3: Reduction of 3-Methoxy-5-methylbenzoic Acid followed by Bromination
In this multi-step synthesis, 3-methoxy-5-methylbenzoic acid is first reduced to the corresponding alcohol. This alcohol is then converted to the bromide. This route provides good regiochemical control but is longer than the direct bromomethylation approach.
The choice of the optimal synthetic route will depend on a variety of factors, including the availability of starting materials, the desired scale of the reaction, and the required purity of the final product.
Chemical Reactivity and Transformative Chemistry of 1 Bromomethyl 3 Methoxy 5 Methylbenzene
Nucleophilic Substitution Reactions
The presence of a bromomethyl group attached to the benzene (B151609) ring makes the compound particularly susceptible to nucleophilic substitution reactions. As a benzylic bromide, it can react via both S(_N)1 and S(_N)2 mechanisms. The benzylic position can stabilize a developing positive charge in an S(_N)1 pathway through resonance with the aromatic ring, and it is also relatively unhindered for a backside attack in an S(_N)2 pathway spcmc.ac.inlibretexts.org.
The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse functional groups at the benzylic position. Common nucleophiles include amines (to form benzylamines), thiols (to form thioethers), alkoxides (to form benzyl (B1604629) ethers), and cyanide ions (to form benzyl nitriles).
For instance, the reaction with sodium cyanide in dimethyl sulfoxide (DMSO) effectively converts the bromomethyl group into a cyanomethyl group, yielding the corresponding substituted benzeneacetonitrile. This reaction proceeds efficiently at elevated temperatures (e.g., 90°C) chemspider.com. The versatility of this reaction is a cornerstone for building more complex molecular architectures.
| Nucleophile | Reagent Example | Product Class | General Structure |
|---|---|---|---|
| Amine | R₂NH | Substituted Benzylamine | Ar-CH₂-NR₂ |
| Thiol | RSH | Thioether | Ar-CH₂-SR |
| Alkoxide | RO⁻Na⁺ | Benzyl ether | Ar-CH₂-OR |
| Cyanide | NaCN | Benzeneacetonitrile | Ar-CH₂-CN |
The efficacy and mechanism of nucleophilic substitution are highly dependent on the reaction conditions. The choice of solvent is particularly critical.
Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are known to favor the S(_N)2 mechanism. These solvents solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity libretexts.org. For example, the reaction of a similar benzylic bromide with sodium cyanide proceeds well in DMSO chemspider.com. Conversely, polar protic solvents like water or alcohols can facilitate the S(_N)1 pathway by stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding libretexts.org.
Temperature: Increasing the reaction temperature generally increases the rate of both S(_N)1 and S(_N)2 reactions, as it provides the necessary activation energy. For many substitutions on benzylic bromides, moderate heating is often employed to ensure a reasonable reaction time chemspider.comresearchgate.net.
Nucleophile Strength: Strong, negatively charged nucleophiles (e.g., CN⁻, RO⁻) tend to favor the S(_N)2 mechanism, whereas weaker, neutral nucleophiles (e.g., H₂O, ROH) are more likely to participate in S(_N)1 reactions libretexts.org.
Through these nucleophilic substitution reactions, 1-(bromomethyl)-3-methoxy-5-methylbenzene serves as a valuable precursor for a variety of substituted benzene derivatives. The core 3-methoxy-5-methylbenzyl moiety is retained while the functionality at the benzylic position is altered. This strategy is fundamental in multi-step syntheses, where the newly introduced group can undergo further chemical transformations. For example, the nitrile group formed from substitution with cyanide can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities.
Electrophilic Aromatic Substitution Reactions
In addition to reactions at the bromomethyl group, the aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the ring.
The benzene ring possesses three substituents: a methoxy (B1213986) group (-OCH₃), a methyl group (-CH₃), and a bromomethyl group (-CH₂Br). The directing influence of these groups determines the position of attack by an incoming electrophile.
Methoxy Group (-OCH₃): This is a strongly activating group that directs incoming electrophiles to the ortho and para positions. The oxygen atom donates electron density to the ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the substitution libretexts.orglibretexts.org.
Methyl Group (-CH₃): This is a weakly activating group that also directs ortho and para. It donates electron density primarily through an inductive effect and hyperconjugation vanderbilt.edu.
Bromomethyl Group (-CH₂Br): This group is generally considered to be weakly deactivating due to the electron-withdrawing inductive effect of the bromine atom.
In polysubstituted benzenes, the most powerful activating group typically controls the regioselectivity of the reaction nih.gov. In this molecule, the methoxy group is the most potent activator and therefore exerts the dominant directing effect.
| Substituent | Position | Activating/Deactivating Effect | Directing Influence |
|---|---|---|---|
| -OCH₃ | C3 | Strongly Activating | Ortho, Para (to C2, C4, C6) |
| -CH₃ | C5 | Weakly Activating | Ortho, Para (to C4, C6) |
| -CH₂Br | C1 | Weakly Deactivating | Ortho, Para |
The combined directing effects of the methoxy and methyl groups determine the positions most susceptible to electrophilic attack. The available positions on the ring are C2, C4, and C6.
Position C2: This position is ortho to the strongly activating methoxy group.
Position C4: This position is ortho to the methoxy group and also ortho to the methyl group. The directing effects of both groups are reinforced at this position.
Position C6: This position is para to the strongly activating methoxy group and ortho to the methyl group.
Due to the powerful activating and directing nature of the methoxy group, substitution is strongly favored at its ortho and para positions. The methyl group further enhances the electron density at positions C4 and C6. Therefore, electrophilic substitution is expected to occur predominantly at positions C2, C4, and C6, leading to a mixture of isomers.
For many electrophilic aromatic substitution reactions on activated rings, substitution para to the strongest activating group is often the major product, provided the position is not sterically hindered nih.govresearchgate.net. In this case, substitution at C6 (para to -OCH₃) would be highly favored. Attack at C2 and C4 (ortho to -OCH₃) would also occur, with the relative yields depending on the specific electrophile and reaction conditions. For example, bromination of methoxy-substituted benzenes with N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to be highly regioselective, favoring substitution at the position para to the methoxy group mdma.ch.
Oxidation Reactions
The methoxy group (-OCH₃) on the aromatic ring is generally stable to many oxidizing conditions. However, under specific and often harsh conditions, it can undergo transformation, primarily through demethylation to the corresponding phenol.
Demethylation: The cleavage of the methyl group from the aryl methyl ether is a key transformation. Reagents commonly employed for the demethylation of anisole (B1667542) derivatives include strong Lewis acids like boron tribromide (BBr₃) and strong protic acids such as 47% hydrobromic acid (HBr) at elevated temperatures. chem-station.com The reaction with BBr₃ proceeds through the formation of a complex between the Lewis acid and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com Similarly, heating with HBr involves protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion. chem-station.com
It is important to consider the chemoselectivity of these reactions in the context of this compound, as the bromomethyl group is also reactive. The choice of demethylating agent and reaction conditions would be crucial to selectively transform the methoxy group without affecting the bromomethyl moiety. For instance, reagents that favor nucleophilic attack at the less hindered methyl group of the ether over the benzylic carbon might be preferred.
| Reagent | Typical Conditions | Product |
|---|---|---|
| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low to ambient temperature | 3-(Bromomethyl)-5-methylphenol |
| Hydrobromic acid (HBr, 47%) | Heating, often with a co-solvent like acetic acid | 3-(Bromomethyl)-5-methylphenol |
Reduction Reactions
The bromomethyl group is readily reduced to a methyl group, a transformation that is synthetically useful for removing the bromine functionality and generating the corresponding toluene (B28343) derivative.
Hydride Reduction: Strong reducing agents, particularly lithium aluminum hydride (LiAlH₄), are effective for the reduction of alkyl halides, including benzylic bromides. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic benzylic carbon, displacing the bromide ion. This transformation converts the bromomethyl group into a methyl group. Given the high reactivity of LiAlH₄, these reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).
Sodium borohydride (NaBH₄) is a milder reducing agent and is generally less reactive towards alkyl halides compared to LiAlH₄. However, due to the increased reactivity of the benzylic position, NaBH₄ can also be used for the reduction of benzyl bromides, often requiring more forcing conditions than with LiAlH₄. The chemoselectivity of these reducing agents is a key consideration, as they are not expected to reduce the aromatic ring or the methoxy group under standard conditions.
| Reagent | Typical Conditions | Product |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | 1-Methoxy-3,5-dimethylbenzene |
| Sodium borohydride (NaBH₄) | Protic solvent (e.g., ethanol) or aprotic polar solvent | 1-Methoxy-3,5-dimethylbenzene |
Cross-Coupling Reactions
The benzylic bromide functionality of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. Benzyl bromides are known to undergo Suzuki-Miyaura coupling with arylboronic acids to form diarylmethane derivatives. For this compound, reaction with an arylboronic acid would yield a 1-arylmethyl-3-methoxy-5-methylbenzene. Common catalysts for this transformation include palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ and a phosphine ligand.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. Benzyl halides can participate in Heck-type reactions with various alkenes. researchgate.net For example, the reaction of this compound with an alkene like styrene would lead to the formation of a substituted stilbene derivative.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. While less common for benzylic halides compared to aryl halides, Sonogashira-type couplings of benzyl bromides with terminal alkynes have been reported, which would furnish a propargylbenzene derivative.
| Reaction | Coupling Partner | Typical Catalyst/Conditions | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Diarylmethane derivative |
| Heck Reaction | Alkene (e.g., styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | Propargylbenzene derivative |
Other Significant Organic Transformations
Beyond the aforementioned reactions, the high reactivity of the benzylic bromide in this compound allows for a range of other important organic transformations, primarily involving nucleophilic substitution and organometallic reagent formation.
Nucleophilic Substitution Reactions: The bromomethyl group is an excellent electrophile for SN2 reactions with a wide variety of nucleophiles.
Cyanation: Reaction with a cyanide source, such as sodium cyanide (NaCN), results in the displacement of the bromide to form the corresponding benzyl cyanide, (3-methoxy-5-methylphenyl)acetonitrile. This transformation is valuable as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Williamson Ether Synthesis: Treatment with an alkoxide, such as sodium ethoxide (NaOEt), leads to the formation of a benzyl ether. This reaction is a classic method for ether synthesis and proceeds via an SN2 mechanism. beilstein-journals.orgd-nb.info
Grignard Reagent Formation: Reaction of this compound with magnesium metal in an ethereal solvent can lead to the formation of the corresponding Grignard reagent, (3-methoxy-5-methylbenzyl)magnesium bromide. This organometallic compound is a powerful nucleophile and can be used in a variety of subsequent reactions, such as additions to carbonyl compounds, to form new carbon-carbon bonds.
Cyclization Reactions
While specific examples of cyclization reactions commencing directly from this compound are not extensively documented in readily available literature, its structural features make it a prime candidate for the synthesis of various cyclic and macrocyclic structures. The highly reactive benzylic bromide is an excellent electrophile for intramolecular substitution reactions.
By tethering a nucleophilic functional group to a molecule that can be subsequently reacted with this compound, a wide array of heterocyclic and carbocyclic systems can be envisioned. For instance, reaction with a molecule containing both a phenol and a long alkyl chain with a terminal nucleophile could lead to the formation of functionalized macrocyclic ethers.
Table 1: Potential Intramolecular Cyclization Reactions
| Nucleophile | Potential Cyclic Product |
|---|---|
| Amine | Benzolactam |
| Alcohol | Benzolactone |
| Thiol | Benzothiolactone |
The success of these cyclization reactions would be contingent on factors such as ring size, the nature of the tether, and reaction conditions that favor intramolecular over intermolecular processes. High-dilution conditions are often employed to promote the formation of cyclic products.
Rearrangement Processes
Benzylic halides are known to undergo a variety of rearrangement reactions, with the Sommelet-Hauser rearrangement being a notable example for benzylic quaternary ammonium salts. wikipedia.org This reaction involves the wikipedia.orgjove.com-sigmatropic rearrangement of an ylide formed by the deprotonation of a benzylic quaternary ammonium salt. wikipedia.org
For this compound, this process would begin with its conversion to the corresponding quaternary ammonium salt, for example, by reaction with a tertiary amine like N,N-dimethylamine to form N,N-dimethyl-N-(3-methoxy-5-methylbenzyl)ammonium bromide. Treatment of this salt with a strong base, such as sodium amide, would generate the corresponding ylide. wikipedia.org This ylide can then undergo a wikipedia.orgjove.com-sigmatropic rearrangement, followed by tautomerization to yield a new ortho-substituted benzylamine.
The presence of the methoxy and methyl groups on the aromatic ring would influence the regioselectivity of the rearrangement, although the primary rearrangement is expected to occur at the ortho position to the original benzylic carbon.
Table 2: Plausible Sommelet-Hauser Rearrangement of a this compound Derivative
| Starting Material | Base | Key Intermediate | Potential Product |
|---|
Catalytic Applications
While this compound is not a catalyst itself, it serves as a valuable precursor for the synthesis of ligands that are employed in catalysis. nih.govbeilstein-journals.org The reactive bromomethyl group allows for the facile introduction of coordinating atoms, such as phosphorus, nitrogen, or sulfur. nih.govbeilstein-journals.org
For example, phosphine ligands, which are ubiquitous in transition metal catalysis, can be readily prepared from this compound. Reaction with a phosphide, such as lithium diphenylphosphide (LiPPh₂), would yield the corresponding tertiary phosphine ligand, (3-methoxy-5-methylbenzyl)diphenylphosphine.
This phosphine ligand could then be coordinated to a variety of transition metals, such as palladium, rhodium, or ruthenium, to generate catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The electronic and steric properties of the 3-methoxy-5-methylbenzyl group would influence the catalytic activity and selectivity of the resulting metal complex.
Table 3: Potential Catalytic Ligand Synthesis and Application
| Reagent | Ligand Type | Potential Metal Complex | Catalytic Application |
|---|---|---|---|
| LiPPh₂ | Phosphine | Palladium(II) | Cross-coupling |
| Imidazole | N-Heterocyclic Carbene (NHC) precursor | Rhodium(I) | Hydrogenation |
Electronic and Steric Influence of Substituents on Reactivity
The reactivity of the bromomethyl group in this compound is significantly influenced by the electronic and steric effects of the methoxy and methyl substituents on the aromatic ring.
Electronic Effects:
These electron-donating effects increase the electron density of the aromatic ring, which in turn influences the benzylic position. In reactions that proceed through a carbocation intermediate, such as an Sₙ1-type nucleophilic substitution, the electron-donating groups stabilize the resulting benzylic carbocation. kiku.dk This stabilization lowers the activation energy for the reaction, thereby increasing the reaction rate. The methoxy group, being a stronger electron-donating group, would contribute more significantly to this stabilization than the methyl group. quora.com
Steric Effects:
The methoxy and methyl groups are positioned meta to the bromomethyl group. In this arrangement, they exert minimal steric hindrance on the reacting center. jove.comjove.com Reactions at the benzylic carbon are unlikely to be significantly impeded by the bulk of these substituents. jove.com However, in reactions involving the aromatic ring itself, such as further electrophilic aromatic substitution, the directing effects of the existing substituents would come into play. jove.com The substitution between two groups in a meta-disubstituted ring is generally not favored due to steric hindrance. jove.com
Table 4: Summary of Substituent Effects on Reactivity
| Substituent | Electronic Effect | Influence on Benzylic Reactivity | Steric Effect |
|---|---|---|---|
| Methoxy (-OCH₃) | Strong electron-donating (+M > -I) | Stabilizes benzylic carbocation, enhances Sₙ1 reactivity | Minimal at the benzylic position |
Applications As a Building Block in Complex Molecular Synthesis
Development of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients.bldpharm.combldpharm.com
The strategic placement of functional groups on the aromatic ring of 1-(Bromomethyl)-3-methoxy-5-methylbenzene makes it a key component in the synthesis of pharmaceutical intermediates and, ultimately, active pharmaceutical ingredients (APIs). bldpharm.combldpharm.com Its utility spans from the creation of novel drug candidates to its role as a precursor for established medications.
The reactivity of the bromomethyl group allows for its conversion into various other functional groups, a critical step in building the core structures of new therapeutic agents. bldpharm.combldpharm.com Medicinal chemists utilize this compound to introduce the 3-methoxy-5-methylphenyl moiety into larger molecules, exploring how this specific substitution pattern influences biological activity. This approach is instrumental in the development of analogues of existing drugs, aiming to improve efficacy, selectivity, or pharmacokinetic properties.
A significant application of related brominated compounds is in the synthesis of aromatase inhibitors, a class of drugs used in the treatment of hormone-receptor-positive breast cancer. nih.gov While not a direct precursor in the most common synthesis of Anastrozole, the structural motif of a substituted benzyl (B1604629) bromide is central to its creation. For instance, the synthesis of Anastrozole often involves the reaction of a brominated toluene (B28343) derivative, such as 3,5-bis(bromomethyl)toluene, with other reagents. chemicalbook.comcore.ac.uk The underlying principle of using a reactive benzyl bromide to introduce a key structural element is a cornerstone of the synthesis of non-steroidal aromatase inhibitors. vjs.ac.vnmdpi.comnih.gov
Table 1: Key Intermediates in Anastrozole Synthesis
| Intermediate Name | CAS Number | Role in Synthesis |
|---|---|---|
| 3,5-Bis(bromomethyl)toluene | 19294-04-3 | Starting material for multi-step synthesis. core.ac.ukbldpharm.com |
| 2,2'-(5-methyl-1,3-phenylene)diacetonitrile | Not Available | Formed from the cyanation of 3,5-bis(bromomethyl)toluene. core.ac.uk |
| 2,2'-(5-bromomethyl-1,3-phenylene)di(2-methylpropionitrile) | Not Available | A key brominated intermediate leading to the final product. core.ac.ukgoogle.com |
| 1,2,4-Triazole | 288-88-0 | Reacts with the brominated intermediate to form Anastrozole. chemicalbook.com |
Role in Agrochemical Development
The structural motifs present in this compound are also relevant in the field of agrochemicals. The synthesis of certain pesticides and herbicides involves the incorporation of substituted aromatic rings. The reactivity of the bromomethyl group allows for the attachment of this specific phenyl ether moiety to other molecular frameworks, potentially leading to the development of new active ingredients for crop protection. Research in this area explores how the unique combination of the methoxy (B1213986) and methyl groups on the benzene (B151609) ring can influence the biological efficacy and selectivity of agrochemical compounds.
Construction of Functional Organic Materials and Polymers.bldpharm.combldpharm.com
The versatility of this compound extends beyond the life sciences into the realm of materials science. bldpharm.combldpharm.com Its ability to participate in various chemical reactions makes it a valuable component in the design and synthesis of functional organic materials and polymers with tailored properties.
The reactive bromomethyl group allows this compound to act as a monomer in polymerization reactions. bldpharm.com It can be incorporated into polymer chains, introducing the 3-methoxy-5-methylphenyl group as a pendant moiety. This can influence the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and refractive index. Furthermore, its difunctional potential (if further modified) could enable it to act as a cross-linking agent, connecting polymer chains to form a three-dimensional network structure. This cross-linking is crucial for enhancing the mechanical strength and thermal resistance of polymeric materials.
Conjugated Polymers and Optoelectronic Devices (e.g., MEH-PPV derivatives)
There is no scientific evidence to support the use of this compound in the synthesis of poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylene vinylene] (MEH-PPV) or similar conjugated polymers. The synthesis of PPV-type polymers, such as through the Gilch or Wessling routes, fundamentally requires monomers with two reactive functional groups (e.g., halomethyl groups) located at the para-positions (1 and 4) of the phenyl ring. rsc.orgsciepub.comresearchgate.net This specific arrangement is necessary to form the alternating phenylene and vinylene units that constitute the polymer backbone.
The compound this compound possesses only a single reactive bromomethyl group and features a 1,3,5-substitution pattern. This structure makes it chemically unsuitable for the polymerization reactions that produce MEH-PPV. rsc.org
Synthesis of Macrocycles and Receptor Molecules
A thorough search of chemical databases and peer-reviewed journals yielded no instances of this compound being used as a building block for the specified macrocycles.
Stereoselective Synthesis Applications
No documented applications of this compound were found in the context of stereoselective synthesis for the following classes of molecules:
Other Advanced Synthetic Targets (e.g., Hexahelicenol derivatives)
While there is a thematic connection, the specific starting material is incorrect. The synthesis of 3-hexahelicenol has been reported via a nonphotochemical route, but it originates from 1-methoxy-3-methylbenzene (3-methylanisole). acs.orgnih.gov In this pathway, 3-methylanisole (B1663972) is subjected to bromination to create a dibrominated intermediate, which is a different compound than this compound and is used to construct a larger, more complex molecule for subsequent cyclization. The requested compound is not used as an intermediate or precursor in this published synthesis.
Due to the lack of scientifically validated information linking this compound to these applications, creating a thorough and accurate article that adheres to the requested outline is not possible.
Research on Derivatives and Analogues of 1 Bromomethyl 3 Methoxy 5 Methylbenzene
Structural Modifications and their Synthetic Pathways
The chemical architecture of 1-(bromomethyl)-3-methoxy-5-methylbenzene can be systematically altered through various synthetic routes. These modifications primarily target the introduction of new functionalities onto the aromatic ring or the transformation of the existing methoxy (B1213986) and methyl groups.
The introduction of additional halogens or other substituents onto the benzene (B151609) ring can significantly influence the compound's properties. For instance, the synthesis of analogues with an additional bromine atom has been documented. A general approach to such modifications involves starting with an already substituted precursor.
A pertinent example is the synthesis of 1-bromo-3-(bromomethyl)-5-methoxybenzene. This synthesis starts from 3-bromo-5-methoxy benzyl (B1604629) alcohol, which is then treated with phosphorus tribromide in methylene (B1212753) chloride. This reaction effectively converts the hydroxyl group of the benzyl alcohol into a bromide, yielding the desired di-brominated product. This pathway highlights a feasible route to introduce an additional halogen atom onto a similar scaffold.
Furthermore, the synthesis of 1,3,5-tris(bromomethyl)benzene (B90972) from mesitylene (B46885) using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide demonstrates a method for the exhaustive bromination of methyl groups on a benzene ring. chemicalbook.com This suggests a potential pathway for creating multiple reactive sites on analogues of this compound.
A summary of synthetic pathways for halogenated analogues is presented in the table below.
| Starting Material | Reagents | Product | Reference |
| 3-bromo-5-methoxy benzyl alcohol | Phosphorus tribromide, Methylene chloride | 1-Bromo-3-(bromomethyl)-5-methoxybenzene | |
| Mesitylene | N-bromosuccinimide (NBS), Benzoyl peroxide, Carbon tetrachloride | 1,3,5-Tris(bromomethyl)benzene | chemicalbook.com |
The methoxy and methyl groups on the benzene ring are also amenable to modification, offering another avenue for creating diverse derivatives. The methoxy group, for example, can be introduced via the methylation of a corresponding phenol. wikipedia.org Conversely, it can be cleaved to yield a hydroxyl group, which can then be further functionalized.
A relevant synthetic example is the preparation of 1-(bromomethyl)-3,5-dimethoxybenzene, an analogue where the methyl group is replaced by a second methoxy group. stpeters.co.in The synthesis starts from 3,5-dihydroxybenzoic acid, which is first treated with dimethylsulfate to form 3,5-dimethoxymethylbenzoate. stpeters.co.in This ester is then reduced to the corresponding alcohol using lithium aluminum hydride, followed by bromination with phosphorus tribromide to yield the final product. stpeters.co.in This multi-step process showcases a pathway for altering the substitution pattern from methyl to methoxy.
The oxidation of methoxy- and methyl-substituted benzenes has also been studied. For example, 1,3,5-trimethoxybenzene (B48636) can be oxidized to 2,6-dimethoxy-p-benzoquinone, indicating that under specific conditions, the aromatic ring itself can be transformed. oup.com
The following table outlines a synthetic pathway for the modification of the methyl group to a methoxy group in a related analogue.
| Starting Material | Key Steps | Product | Reference |
| 3,5-dihydroxybenzoic acid | 1. Methylation (dimethylsulfate) 2. Reduction (LiAlH4) 3. Bromination (PBr3) | 1-(Bromomethyl)-3,5-dimethoxybenzene | stpeters.co.in |
Structure-Reactivity and Structure-Activity Relationship Studies
The relationship between the structure of these derivatives and their chemical reactivity or biological activity is a critical area of investigation. These studies provide insights into how specific structural features influence the molecule's behavior.
The electronic properties of the substituents on the benzene ring play a crucial role in determining the reactivity of the molecule, particularly the benzylic bromide. The methoxy group is generally considered an electron-donating group through resonance when at the meta position, while the methyl group is a weak electron-donating group through induction. wikipedia.orglumenlearning.com These electron-donating effects can stabilize the formation of a benzylic carbocation, which is a key intermediate in SN1 reactions. pearson.comquora.com Therefore, this compound is expected to be reactive towards nucleophilic substitution. ucalgary.ca
The introduction of additional substituents can further modulate this reactivity. Electron-withdrawing groups, such as a nitro group, would be expected to destabilize the benzylic carbocation and thus decrease the rate of SN1 reactions. vaia.com Conversely, additional electron-donating groups would likely enhance the reactivity.
Steric effects also play a significant role. The introduction of bulky substituents near the bromomethyl group can hinder the approach of nucleophiles, thereby slowing down the rate of SN2 reactions. stackexchange.com
A study on the reactivity of para-substituted benzyl bromides in SN1 reactions provides a useful comparison. The reactivity was found to decrease in the order: CH₃O > CH₃ > H > CN > NO₂. This trend directly correlates with the electron-donating or withdrawing nature of the substituent and its ability to stabilize the intermediate carbocation.
The table below summarizes the expected electronic effects of various substituents on the reactivity of the benzylic bromide.
| Substituent | Electronic Effect | Expected Impact on SN1 Reactivity |
| -OCH₃ (Methoxy) | Electron-donating (resonance) | Increase |
| -CH₃ (Methyl) | Electron-donating (inductive) | Increase |
| -Br (Bromo) | Electron-withdrawing (inductive), Electron-donating (resonance) | Decrease (net effect) |
| -NO₂ (Nitro) | Electron-withdrawing (resonance and inductive) | Decrease |
| -CN (Cyano) | Electron-withdrawing (resonance and inductive) | Decrease |
Mechanistic and Theoretical Investigations
Elucidation of Reaction Mechanisms
The reactivity of 1-(Bromomethyl)-3-methoxy-5-methylbenzene is primarily dictated by the presence of the benzylic bromide group. This functional group is a key site for a variety of nucleophilic substitution and coupling reactions. The electronic nature of the substituted benzene (B151609) ring, featuring an electron-donating methoxy (B1213986) group and a weakly electron-donating methyl group, plays a significant role in modulating the reaction pathways.
The most prominent reactions involving this compound are nucleophilic substitutions at the benzylic carbon. These reactions can proceed through two primary mechanistic pathways: the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms.
SN1 Mechanism: This pathway involves a two-step process. The first and rate-determining step is the spontaneous cleavage of the carbon-bromine (C-Br) bond to form a benzylic carbocation intermediate and a bromide ion. This step is facilitated by the use of polar protic solvents. The resulting carbocation is significantly stabilized by resonance with the benzene ring and by the electron-donating effects of the methoxy and methyl groups at the meta positions. The second step is the rapid attack of a nucleophile on the carbocation, leading to the final product. The stability of the 3-methoxy-5-methylbenzyl carbocation makes the SN1 pathway highly plausible for this compound, particularly with weak nucleophiles.
SN2 Mechanism: This mechanism is a one-step process where a nucleophile directly attacks the electrophilic benzylic carbon, leading to a pentacoordinate transition state. The bromide ion is displaced simultaneously in a backside attack. This pathway is favored by strong nucleophiles and polar aprotic solvents. While benzylic systems can undergo SN2 reactions, the steric hindrance from the benzene ring can slow the reaction compared to primary alkyl halides. However, the high reactivity of the benzylic position ensures that this pathway remains a viable route for substitution.
Coupling Reactions: this compound serves as an excellent electrophile in various coupling reactions, effectively acting as an alkylating agent. In Williamson ether synthesis, it reacts with an alkoxide nucleophile to form an ether. Similarly, reaction with a carboxylate salt yields an ester. These reactions typically follow an SN2 pathway due to the use of strong nucleophiles (alkoxides or carboxylates).
Computational Chemistry Studies
Computational chemistry provides profound insights into the electronic structure and reactivity of molecules like this compound. Although specific computational studies on this exact molecule are not widely published, extensive research on closely related analogues, such as 1-(bromomethyl)-3,5-dimethoxybenzene, allows for a detailed theoretical characterization. researchgate.netscielo.br These studies employ methods like Density Functional Theory (DFT) to predict molecular properties and reactivity.
DFT is a powerful computational method used to investigate the electronic structure and geometry of molecules. researchgate.net For molecules like this compound, DFT calculations are used to optimize the molecular geometry to its lowest energy state. Functionals such as B3LYP are commonly used for these calculations. nih.gov These optimized geometries provide data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and steric properties.
| Parameter | Description | Predicted Finding for this compound |
|---|---|---|
| Geometry Optimization | Calculation of the lowest-energy three-dimensional structure. | The benzene ring is planar, with the methoxy and bromomethyl groups oriented to minimize steric strain. |
| Electronic Energy | The total energy of the molecule in its ground electronic state. | Provides a basis for comparing the relative stability with isomers or related compounds. |
| Dipole Moment | A measure of the overall polarity of the molecule. | A non-zero dipole moment is expected due to the electronegative bromine and oxygen atoms, influencing solubility and intermolecular interactions. |
FMO theory is a fundamental tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons. For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring, influenced by the electron-donating methoxy and methyl groups.
LUMO: The LUMO is the orbital that is most likely to accept electrons. The LUMO for this compound is anticipated to be centered on the antibonding σ* orbital of the C-Br bond in the bromomethyl group. This indicates that the benzylic carbon is the primary site for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller gap suggests higher reactivity and a greater ease of electronic excitation. nih.gov
| Orbital | Expected Location | Implication for Reactivity |
|---|---|---|
| HOMO | Electron-rich π-system of the benzene ring. | Site for electrophilic attack (if any). Dictates electron-donating ability. |
| LUMO | Antibonding σ* orbital of the C-Br bond. | Primary site for nucleophilic attack, leading to substitution of the bromide. |
| HOMO-LUMO Gap | Relatively small. | Indicates high chemical reactivity and susceptibility to charge transfer interactions. nih.gov |
MEP mapping is a visualization technique that illustrates the charge distribution across a molecule, providing a guide to its reactivity. nih.gov The MEP map uses a color scale to show regions of different electrostatic potential on the molecule's surface.
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, strong negative potential is expected around the oxygen atom of the methoxy group due to its lone pairs of electrons. The π-cloud of the aromatic ring also represents a region of negative potential. walisongo.ac.id
Positive Regions (Blue): These areas are electron-deficient and are the sites for nucleophilic attack. A significant region of positive potential is expected around the hydrogen atoms of the bromomethyl (-CH2Br) group, making this carbon highly electrophilic. walisongo.ac.id
Neutral Regions (Green): These areas have a relatively neutral electrostatic potential.
The MEP map visually confirms that the most likely site for a nucleophile to attack is the benzylic carbon of the bromomethyl group. nih.govresearchgate.net
The combined results from DFT, FMO, and MEP studies provide a comprehensive picture of the reactivity and selectivity of this compound.
Selectivity: The compound will selectively undergo substitution at the benzylic position rather than on the aromatic ring when reacting with nucleophiles. In potential electrophilic aromatic substitution reactions, the existing methoxy and methyl groups would act as ortho, para-directors, although such reactions are less common for this substrate compared to nucleophilic substitution.
Reaction Type: The theoretical data supports its role as a potent alkylating agent in substitution and coupling reactions. The stability of the potential benzylic carbocation intermediate suggests that SN1 pathways are favorable, while the accessibility of the benzylic carbon also permits SN2 reactions.
Kinetic and Thermodynamic Aspects of Reactions
The study of kinetics and thermodynamics provides quantitative insights into the rates and energy changes associated with the chemical reactions of this compound.
Energy Profiles of Chemical Transformations
Similar to the lack of kinetic data, detailed computational or experimental studies on the energy profiles of chemical transformations involving this compound are not readily found in the existing scientific literature. The energy profile of a reaction, which includes the energies of reactants, transition states, intermediates, and products, is fundamental to understanding its feasibility and mechanism.
Theoretical calculations, such as those using Density Functional Theory (DFT), would be required to model the reaction pathways and determine key thermodynamic quantities like activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of reaction (ΔG). These computational models would provide a deeper understanding of the stability of intermediates and the energetic barriers that govern the transformation of this compound into various products. Without such dedicated studies, a quantitative description of the energy landscapes of its reactions remains speculative.
Advanced Spectroscopic and Analytical Research Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural confirmation of 1-(bromomethyl)-3-methoxy-5-methylbenzene. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the molecular framework, ensuring the correct connectivity and chemical environment of each atom.
¹H NMR and ¹³C NMR Applications
The ¹H NMR spectrum of this compound provides unambiguous evidence for its structure. The disappearance of a broad signal around 3.06 ppm, which would indicate a hydroxyl group, confirms the successful conversion of the precursor alcohol to the bromide. scielo.br Key signals in the ¹H NMR spectrum correspond to the protons of the methoxy (B1213986) group, the methyl group, the aromatic ring, and the bromomethyl group. mdpi.com
Similarly, ¹³C NMR spectroscopy offers a detailed fingerprint of the carbon skeleton. mdpi.com The chemical shifts of the carbon atoms in the benzene (B151609) ring, the methoxy group, the methyl group, and the bromomethyl group are all consistent with the assigned structure. rsc.orghmdb.ca The use of techniques like the Gauge-Independent Atomic Orbital (GIAO) method can further aid in the precise assignment of these chemical shifts. longdom.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -OCH₃ | ~3.80 | ~55.18 |
| -CH₃ | ~2.26 | ~21.90 |
| -CH₂Br | Data not available | Data not available |
| Aromatic C-H | ~6.86-7.12 | ~115-142 |
| Aromatic C-O | - | ~158.75 |
| Aromatic C-C | - | ~125-142 |
Variable Temperature NMR Studies
While specific variable temperature (VT) NMR studies on this compound are not extensively documented in the provided results, this technique is invaluable for probing dynamic processes in molecules. researchgate.net For molecules exhibiting rotational isomerism or other conformational equilibria, VT-NMR can determine the energy barriers between different states. nih.gov For instance, in related substituted anisole (B1667542) derivatives, VT-NMR has been used to study the conformational mobility of methoxy groups. researchgate.net Such studies on this compound could provide insights into the rotational freedom of its methoxy and bromomethyl substituents.
Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for monitoring the progress of its synthesis. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which for this compound is approximately 215.09 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the molecule with high accuracy. rsc.org The NIST WebBook provides mass spectral data for the related compound 1-bromo-3-methoxybenzene, which shows the expected isotopic pattern for a bromine-containing compound. nist.gov
Table 2: Predicted Collision Cross Section (CCS) Values
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 215.00661 | 136.8 |
| [M+Na]⁺ | 236.98855 | 149.1 |
| [M-H]⁻ | 212.99205 | 143.5 |
| [M+NH₄]⁺ | 232.03315 | 159.6 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in this compound. The IR spectrum of a related compound, 1-(bromomethyl)-3,5-dimethoxybenzene, showed a characteristic C=O stretching absorption at 1732 cm⁻¹ in its precursor, which disappeared upon reduction, confirming the progress of the synthesis. scielo.br
The IR spectrum of this compound is expected to display key absorptions corresponding to:
C-H stretching of the aromatic ring and the methyl/methoxy groups, typically in the 2850-3100 cm⁻¹ region. researchgate.netlibretexts.org
C-O stretching of the ether linkage, usually appearing in the 1000-1300 cm⁻¹ range.
C-Br stretching , which is expected at lower frequencies.
Aromatic C=C stretching vibrations between 1450 and 1600 cm⁻¹. libretexts.org
Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be used in conjunction with IR for a complete vibrational analysis. longdom.orgbiointerfaceresearch.com
Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of aromatic compounds like this compound is characterized by absorptions arising from π-π* transitions within the benzene ring. The position and intensity of these absorptions can be influenced by the substituents on the ring. While specific UV-Vis data for this exact compound is not detailed in the provided search results, related studies on methoxy-substituted benzenes can offer a general idea of the expected spectral features. scielo.org.za
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are indispensable for the purification and analysis of this compound. Flash column chromatography, utilizing silica (B1680970) gel as the stationary phase, is a standard method for purifying the crude product after synthesis. rsc.org The purity of the final compound can then be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). bldpharm.com These methods separate the compound from any unreacted starting materials or byproducts, ensuring a high degree of purity for subsequent applications.
Column Chromatography
Column chromatography is a cornerstone technique in synthetic chemistry for the purification and separation of compounds. For this compound, this method is crucial for isolating the target molecule from unreacted starting materials, byproducts, and other impurities generated during its synthesis. The separation is typically achieved using silica gel as the stationary phase and a non-polar to moderately polar solvent system as the mobile phase.
The principle of separation relies on the differential adsorption of the components in the crude mixture onto the stationary phase. This compound, being a moderately polar compound, will adhere to the silica gel. By carefully selecting a mobile phase, it is possible to selectively desorb and elute the desired compound, leaving impurities behind on the column.
Detailed Research Findings
In a representative purification process, a crude reaction mixture containing this compound is first concentrated under reduced pressure to remove the bulk of the reaction solvent. The resulting residue is then subjected to flash column chromatography. This technique employs a short, wide column and positive pressure to accelerate the solvent flow, leading to a faster and more efficient separation compared to traditional gravity chromatography.
The choice of eluent is critical for a successful separation. A common mobile phase for this type of compound is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The purification process often starts with a low polarity eluent to first wash off non-polar impurities. The polarity of the mobile phase is then gradually increased to elute the product, this compound. For instance, a gradient of ethyl acetate in hexane might be employed, starting from a low percentage and gradually increasing. In some documented procedures for structurally analogous compounds, a fixed ratio of hexane to ethyl acetate, such as 5:1, has been proven effective. In other cases, where the impurities are significantly less polar, 100% hexane has been used to successfully isolate the product.
The progress of the separation is monitored by collecting fractions of the eluate and analyzing them using thin-layer chromatography (TLC). The fractions containing the pure desired compound, as indicated by a single spot on the TLC plate with the correct retention factor (Rf), are then combined and the solvent is evaporated to yield the purified this compound.
The following interactive data tables summarize typical parameters used in the column chromatographic purification of this compound and the characterization of the purified product.
Table 1: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate (gradient or isocratic) |
| Example Isocratic Eluent | Hexane:Ethyl Acetate (5:1 v/v) |
| Example Gradient Elution | 0% to 20% Ethyl Acetate in Hexane |
| Technique | Flash Chromatography |
| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |
Historical Context and Future Research Directions
Evolution of Synthetic Methodologies
The synthesis of 1-(Bromomethyl)-3-methoxy-5-methylbenzene and related benzylic bromides has evolved, driven by the need for efficient and selective methods.
Historically, the bromination of the corresponding benzyl (B1604629) alcohol has been a common approach. For instance, a known procedure for the synthesis of the related compound, 1-bromo-3-(bromomethyl)-5-methoxybenzene, involves the treatment of 3-bromo-5-methoxybenzyl alcohol with phosphorus tribromide in methylene (B1212753) chloride. This classical method, while effective, utilizes a corrosive and hazardous reagent.
Modern synthetic chemistry has seen a shift towards more sustainable and milder reagents for benzylic bromination. The use of N-bromosuccinimide (NBS) with a radical initiator, such as benzoyl peroxide or AIBN, is a widely adopted method for the selective bromination of benzylic methyl groups. This approach offers better control and avoids the harsh conditions associated with reagents like phosphorus tribromide.
Furthermore, advancements in photochemistry have introduced light-promoted benzylic brominations. These methods often utilize NBS in conjunction with a photocatalyst, offering a greener alternative by minimizing the use of chemical initiators and often proceeding under milder conditions. While specific literature detailing the evolution of the synthesis of this compound is not abundant, the general advancements in benzylic bromination techniques provide a clear trajectory for its preparation. The choice of method would likely depend on the desired scale, available starting materials, and the need to tolerate other functional groups within the molecule.
Table 1: Comparison of Synthetic Methods for Benzylic Bromination
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Classical Bromination | PBr₃ | Room temperature or cooling | High yielding for some substrates | Corrosive, hazardous reagent |
| Wohl-Ziegler Bromination | NBS, Radical Initiator (e.g., AIBN, BPO) | Reflux in a non-polar solvent (e.g., CCl₄, cyclohexane) | Good selectivity for benzylic position | Use of hazardous solvents, requires radical initiator |
| Photochemical Bromination | NBS, Photocatalyst | Visible light irradiation | Milder conditions, greener approach | May require specialized equipment |
Emerging Research Areas and Potential Applications
The reactivity of the bromomethyl group makes this compound a valuable intermediate in various fields, particularly in medicinal chemistry and materials science.
One notable area of research involves the investigation of the biological activity of compounds derived from this scaffold. The related compound, 1-bromo-3-methoxy-5-methylbenzene, has been identified as an inhibitor of the phenolic acid transporter (PAT) in in vitro studies. ub.edu This inhibition prevents the uptake of phenolic acids by cells and has been shown to curb the growth of the fungus Aspergillus niger. ub.edu Furthermore, this class of compounds has exhibited cytotoxic effects on human cells in culture, potentially through the inhibition of fatty acid biosynthesis. ub.edu These findings suggest that derivatives of this compound could be explored as potential antifungal or anticancer agents.
The benzylic bromide functionality is a key feature for its application as a linker in bioconjugation. The ability of the bromomethyl group to react with nucleophiles, such as thiols on proteins or other biomolecules, allows for the covalent attachment of this building block to create more complex bioconjugates. This opens up possibilities for its use in the development of antibody-drug conjugates (ADCs) or other targeted therapeutic agents.
In the realm of materials science, substituted benzyl bromides are utilized in the synthesis of functional polymers and novel organic materials. The incorporation of the this compound unit into polymer chains can introduce specific functionalities and influence the material's properties, such as its electronic or optical characteristics.
Unexplored Reactivity and Synthetic Opportunities
While the primary reactivity of this compound is centered around nucleophilic substitution at the benzylic position, there remain several avenues for further exploration.
The presence of both an electron-donating methoxy (B1213986) group and a methyl group on the aromatic ring influences the electron density and reactivity of the benzene (B151609) ring itself. This substitution pattern could direct further electrophilic aromatic substitution reactions to specific positions, allowing for the introduction of additional functional groups and the synthesis of highly substituted aromatic compounds. The interplay between the directing effects of the existing substituents presents an interesting area for synthetic investigation.
Recent studies on the homologation of electron-rich benzyl bromides have shown that these compounds can undergo formal insertion of a diazo-derived carbon atom between the aromatic ring and the bromomethyl carbon. This type of reaction could be applied to this compound to access novel and more complex molecular scaffolds that would be challenging to synthesize through traditional methods.
Furthermore, the development of novel cross-coupling reactions involving benzylic halides continues to be an active area of research. Exploring the participation of this compound in innovative palladium, nickel, or copper-catalyzed cross-coupling reactions with a variety of coupling partners could lead to the efficient construction of diverse molecular architectures with potential applications in various scientific disciplines. The steric and electronic properties of this specific substrate may lead to unique reactivity and selectivity in these modern synthetic transformations.
Q & A
Q. What are the common synthetic routes for 1-(Bromomethyl)-3-methoxy-5-methylbenzene, and how do reaction conditions influence product yield?
- Methodological Answer : A primary route involves bromination of 3-methoxy-5-methylbenzene derivatives. For example, diazotization of 3-methoxy-5-methylbenzeneamine followed by treatment with CuBr in acidic media yields the bromomethyl product. Key reagents include NaNO₂ for diazotization and HBr/CuBr for bromination . Alternative methods use N,N’-dibromo-5,5-dimethylhydantoin (DBH) in strongly acidic conditions, which selectively substitutes the methyl group with bromine . Reaction optimization requires precise temperature control (0–20°C) and stoichiometric ratios to minimize byproducts like di-brominated species .
Q. How can researchers purify and characterize this compound to ensure structural fidelity?
- Methodological Answer : Purification typically employs column chromatography with silica gel and a hexane/ethyl acetate gradient (3:1 to 1:1). Characterization via H NMR (δ 2.35 ppm for CH₃, δ 4.45 ppm for CH₂Br) and GC-MS (m/z 229 [M⁺]) confirms the structure . High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm can assess purity (>97%) .
Q. What are the critical stability considerations for storing and handling this compound?
- Methodological Answer : The compound is light- and moisture-sensitive. Store at 0–6°C in amber vials under inert gas (N₂/Ar) . Decomposition occurs above 40°C, releasing HBr; monitor via FTIR for C-Br bond stability (stretching at 560 cm⁻¹) . Use cold traps during distillation to prevent thermal degradation .
Advanced Research Questions
Q. How does the bromomethyl group participate in nucleophilic substitution reactions, and what mechanistic insights are critical for optimizing these processes?
- Methodological Answer : The bromomethyl group undergoes SN₂ reactions with nucleophiles (e.g., NaN₃, amines). Kinetic studies using THF as a solvent show second-order dependence on both substrate and nucleophile concentrations. Steric hindrance from the methoxy group reduces reaction rates by ~30% compared to unsubstituted analogs. DFT calculations suggest transition-state stabilization via π-stacking interactions between the methoxy group and nucleophile .
Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles for cross-coupling reactions involving this compound?
- Methodological Answer : Yield discrepancies (e.g., 48% vs. 70%) arise from trace moisture or oxygen in Pd-catalyzed couplings. Use rigorous Schlenk techniques and degassed solvents (e.g., DMF) to improve reproducibility . Byproducts like de-brominated species (identified via GC-MS) can be suppressed by adding 2,6-lutidine as a proton scavenger .
Q. How can advanced analytical techniques (e.g., in situ NMR, X-ray crystallography) elucidate structural dynamics during reactions?
- Methodological Answer : In situ F NMR tracks intermediates in trifluoromethylation reactions, revealing transient species like aryl-Cu complexes . Single-crystal X-ray diffraction (SC-XRD) of co-crystals with crown ethers resolves conformational flexibility in the methoxy-methyl-benzene backbone, aiding catalyst design for asymmetric synthesis .
Data Analysis and Optimization
Q. What computational tools predict viable reaction pathways for derivatizing this compound?
Q. How do steric and electronic effects of the methoxy and methyl groups influence regioselectivity in Diels-Alder reactions?
- Methodological Answer : The methoxy group acts as an electron-donating para-director, while the methyl group sterically blocks ortho positions. Reactivity with dienophiles (e.g., maleic anhydride) shows a 4:1 preference for para-adducts, confirmed by NOESY NMR .
Safety and Compliance
Q. What are the best practices for mitigating health and environmental risks during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
